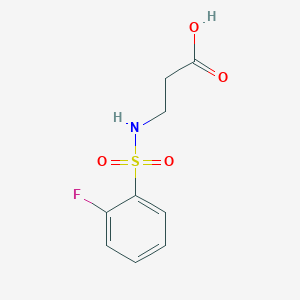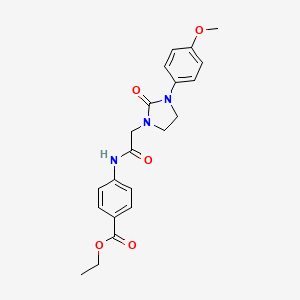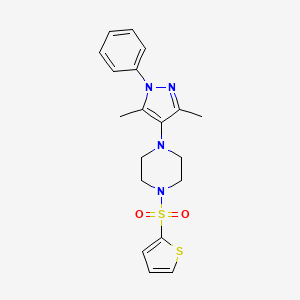
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine, also known as DMTTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTTP is a piperazine derivative that has been synthesized for its potential use as a biochemical tool in the study of biological systems.
Applications De Recherche Scientifique
Antibacterial and Anticancer Potential
One of the significant applications of compounds structurally related to 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine is in the development of potent bacterial biofilm inhibitors and MurB enzyme inhibitors. A study highlighted the synthesis of novel derivatives demonstrating outstanding antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans, with certain compounds showing more effective biofilm inhibition activities than the reference drug Ciprofloxacin. These compounds also exhibited excellent inhibitory activities against the MurB enzyme, suggesting their potential in antibacterial applications (Mekky & Sanad, 2020).
Moreover, derivatives with a piperazine substituent have shown significant anticancer activity across various cancer cell lines, demonstrating the versatile therapeutic potential of these compounds (Turov, 2020).
Molecular Structure and Synthetic Applications
The exploration into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has provided insights into intermolecular interactions and electronic properties, paving the way for the development of novel compounds with specific biological activities (Shawish et al., 2021).
Additionally, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for in vitro antimicrobial studies underscores the role of such compounds in generating new antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-15-19(16(2)23(20-15)17-7-4-3-5-8-17)21-10-12-22(13-11-21)27(24,25)18-9-6-14-26-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLILCQEHRQLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
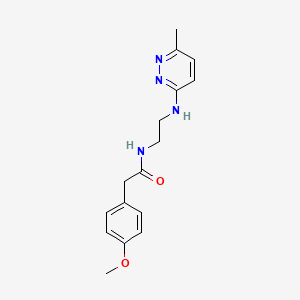
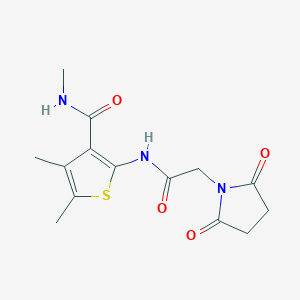
![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
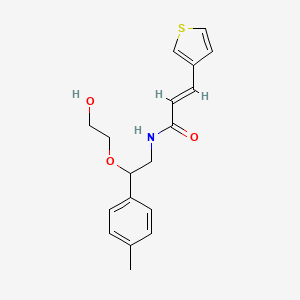
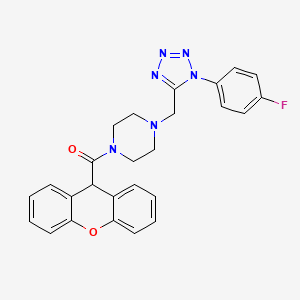
![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)


![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)
